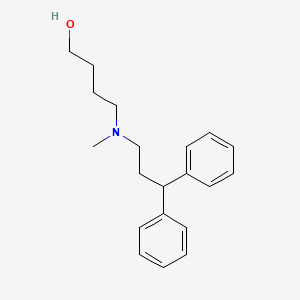
6-Iodo-7-methyl-7H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Iodo-7-methyl-7H-purine is a halogenated purine derivative with the molecular formula C6H5IN4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-7-methyl-7H-purine typically involves the iodination of 7-methyl-7H-purine. One common method includes the reaction of 7-methyl-7H-purine with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Iodo-7-methyl-7H-purine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Coupling: Palladium catalysts, along with bases like potassium carbonate, in solvents such as toluene or DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-purine derivative, while a Suzuki coupling reaction would produce a biaryl-purine compound.
Scientific Research Applications
6-Iodo-7-methyl-7H-purine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of antiviral and anticancer drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Iodo-7-methyl-7H-purine involves its interaction with molecular targets such as enzymes and nucleic acids. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. Additionally, the purine ring structure allows it to mimic natural nucleotides, potentially interfering with biological processes like DNA replication and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
6-Iodo-7H-purine: Lacks the methyl group at the 7-position, which can affect its reactivity and biological activity.
7-Methyl-7H-purine: Lacks the iodine atom, making it less reactive in substitution and coupling reactions.
6-Bromo-7-methyl-7H-purine: Similar structure but with a bromine atom instead of iodine, which can influence its chemical properties and reactivity.
Uniqueness
6-Iodo-7-methyl-7H-purine is unique due to the presence of both the iodine atom and the methyl group, which confer distinct chemical reactivity and potential biological activity. The iodine atom enhances its ability to participate in halogen bonding and substitution reactions, while the methyl group can influence its steric and electronic properties.
Properties
Molecular Formula |
C6H5IN4 |
|---|---|
Molecular Weight |
260.04 g/mol |
IUPAC Name |
6-iodo-7-methylpurine |
InChI |
InChI=1S/C6H5IN4/c1-11-3-10-6-4(11)5(7)8-2-9-6/h2-3H,1H3 |
InChI Key |
POWKBSFYULPKGB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C(=NC=N2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1,6-dimethyl-3-(thiophen-2-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13034410.png)

![Methyl 2'-oxospiro[chromane-2,3'-pyrrolidine]-6-carboxylate](/img/structure/B13034420.png)





